Dihydrotestosterone heptanoate
Overview
Description
Dihydrotestosterone heptanoate, also known as this compound, is a synthetic androgen and anabolic steroid. It is an ester of dihydrotestosterone, a potent androgenic metabolite of testosterone. This compound is primarily used in the treatment of male androgen deficiency and certain forms of aplastic anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrotestosterone heptanoate is synthesized through the esterification of dihydrotestosterone with enanthic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of stanolone enanthate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dihydrotestosterone heptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrotestosterone and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to dihydrotestosterone.
Substitution: It can undergo substitution reactions where the enanthate ester group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Dihydrotestosterone and its oxidized derivatives.
Reduction: Dihydrotestosterone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydrotestosterone heptanoate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on androgen receptors and its role in androgenic signaling pathways.
Medicine: It is used in clinical research for the treatment of androgen deficiency and certain forms of aplastic anemia.
Industry: It is used in the development of androgenic and anabolic steroid formulations
Mechanism of Action
Dihydrotestosterone heptanoate exerts its effects by acting as an agonist of the androgen receptor. Upon administration, it is hydrolyzed to release dihydrotestosterone, which then binds to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The activation of these genes results in the development of male secondary sexual characteristics and anabolic effects on muscle tissue .
Comparison with Similar Compounds
Testosterone enanthate: Another androgen ester used for similar therapeutic purposes.
Nandrolone decanoate: An anabolic steroid with a different ester group but similar anabolic effects.
Methenolone enanthate: An anabolic steroid with a similar ester group but different androgenic properties.
Uniqueness: Dihydrotestosterone heptanoate is unique in its high potency as an androgen and its inability to be aromatized to estrogen. This makes it particularly useful in situations where estrogenic side effects are undesirable .
Properties
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHAKNCTGGYOK-LVYWIKMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955358 | |
Record name | Dihydrotestosterone heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33776-88-4 | |
Record name | Dihydrotestosterone heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033776884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrotestosterone heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STANOLONE ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAQ3N36A25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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